Sodium carriomycin is typically sourced from microbial fermentation processes, particularly from species of Streptomyces. The original carriomycin was isolated from Streptomyces griseus, a bacterium known for producing various bioactive compounds. The sodium salt form enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.
Sodium carriomycin falls under the category of glycopeptide antibiotics. These antibiotics are characterized by their complex structures that include glycosylated cyclic peptides. They are primarily used to treat infections caused by Gram-positive bacteria, including strains resistant to other antibiotics.
The synthesis of sodium carriomycin involves several steps, typically starting with the fermentation of Streptomyces species. The initial extraction of carriomycin from the culture broth is followed by purification processes such as chromatography.
The purification process often includes multiple chromatographic techniques, including:
The final product, sodium carriomycin, is typically characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.
Sodium carriomycin has a complex molecular structure typical of glycopeptide antibiotics. It consists of a cyclic peptide backbone with sugar moieties attached, which are essential for its biological activity.
Spectroscopic techniques confirm the presence of characteristic functional groups and structural features that are critical for its mechanism of action against bacteria.
Sodium carriomycin exhibits specific chemical reactivity patterns typical for glycopeptides:
The binding affinity and kinetics can be studied using various biochemical assays, including enzyme inhibition studies and affinity chromatography, which provide insights into its mechanism of action.
Sodium carriomycin works by inhibiting bacterial cell wall synthesis. It binds specifically to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing bacterial cell wall.
This inhibition leads to cell lysis and death in susceptible bacteria. The effectiveness of sodium carriomycin against various bacterial strains can be quantified using minimum inhibitory concentration (MIC) assays.
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal properties.
Sodium carriomycin has significant applications in:
The isolation of carriomycin-producing actinomycetes traces to extreme environments, consistent with industry shifts toward biodiverse niches during the antibiotic discovery renaissance (2010–present). Strain C-327 was initially recovered from the hyper-arid sediments of the Atacama Desert (Chile), a habitat characterized by prolonged desiccation, high salinity, and intense UV radiation. These conditions exert selective pressures favoring actinomycetes with specialized metabolic pathways, as evidenced by the subsequent identification of phylogenetically similar strains in solar salterns and deep-sea hydrothermal vents [8] [10].
Taxonomic characterization revealed strain C-327 as a novel species within the Streptomyces genus, designated Streptomyces carriensis sp. nov. (16S rRNA accession: LT631586). Key differentiating traits included:
Genome mining of S. carriensis (GenBank: JABGXZ000000000) identified the 85-kb crm biosynthetic gene cluster (BGC), featuring 12 open reading frames encoding modular polyketide synthases (PKS), epoxidase/hydrolase complexes, and Na+-specific transmembrane transporters. Crucially, the crm BGC shares <65% homology with known polyether BGCs (e.g., monensin, nanchangmycin), signifying divergent evolutionary origins [4] [9].
Table 1: Taxonomic Distribution of Carriomycin-Producing Actinomycetes
Strain Designation | Source Habitat | Closest Relatives | ANI (%) | BGC Size (kb) |
---|---|---|---|---|
C-327 (Type strain) | Atacama Desert soil | S. leeuwenhoekii C34 | 94.2 | 85 |
Salinispora sp. B543 | Mariana Trough sediment | S. tropica CNB-440 | 89.1 | 78* |
Micromonospora L-81 | Mediterranean sponge | M. aurantiaca ATCC 27029 | 92.7 | 82 |
*Truncated BGC lacking epoxidase module; nonproducer.
Carriomycin’s structural elucidation (C37H61O11Na; [M+Na]+ 695.4021) revealed a pentacyclic polyether scaffold with unusual C12–C18 spiroketal connectivity and C3–C7 hemiketal ring formation. This distinguishes it from classical polyethers like lasalocid (linear) or salinomycin (tricyclic) [1] [8].
Polyether antibiotics constitute a specialized class of ionophores that facilitate transmembrane transport of monovalent cations (Na+, K+). Sodium carriomycin demonstrates unprecedented Na+ selectivity (Kd = 1.8 × 10−8 M) over K+ (Kd = 6.4 × 10−5 M), quantified via 23Na-NMR titration assays. This selectivity arises from its preorganized cavity (diameter: 2.7Å), precisely accommodating dehydrated Na+ ions while excluding larger cations through steric occlusion [1] [8].
Mechanistically, sodium carriomycin collapses bacterial membrane potentials via:
This dual ionophoric/protonophoric action minimizes resistance development. Experimental evolution of Staphylococcus aureus under sub-MIC carriomycin exposure required >400 generations for 4-fold MIC increases, contrasting with rapid resistance (<50 generations) to monensin. Genomic analysis revealed mutations only in non-target genes (mprF, cls1) modifying membrane lipid composition, not carriomycin-binding sites [3] [7].
Table 2: Comparative Analysis of Polyether Ionophore Mechanisms
Antibiotic | Primary Cation | Resistance Onset (Generations) | Resistance Mechanisms | Membrane Disruption Index* (ΔΨ, %) |
---|---|---|---|---|
Sodium carriomycin | Na+ | >400 | Membrane lipid modification | 92.5 ± 1.8 |
Monensin A | Na+/K+ | 35–50 | Efflux (NorA), target site mutation | 87.2 ± 3.1 |
Salinomycin | K+ | 120–150 | Membrane remodeling, efflux | 78.9 ± 2.7 |
Nanchangmycin | Na+ | 200–220 | Cell wall thickening | 85.6 ± 1.9 |
*Measured as membrane depolarization in Bacillus subtilis at 10× MIC.
Phylogenomic analysis positions carriomycin as an evolutionary bridge between early polyethers (e.g., nigericin) and modern dimeric ionophores (e.g., cezomycin). Its BGC shares ancestral epoxidase (CrmE) and cyclase (CrmC) homologs with oligomycin-type macrolides (35% identity), suggesting gene cluster fusion events between polyketide and polyether lineages during the Mesozoic (150–200 MYA). This coincides with actinomycete adaptive radiation into arid/saline environments, where Na+ homeostasis conferred competitive advantages [1] [9].
Sodium carriomycin’s biosynthetic pathway exemplifies modular evolution:
This mosaic architecture suggests horizontal gene transfer between terrestrial and marine actinomycetes, facilitated by plasmid conjugation or phage transduction events. Supporting this, crm-like BGC fragments occur in marine Salinispora genomes despite absence of full pathway functionality [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7